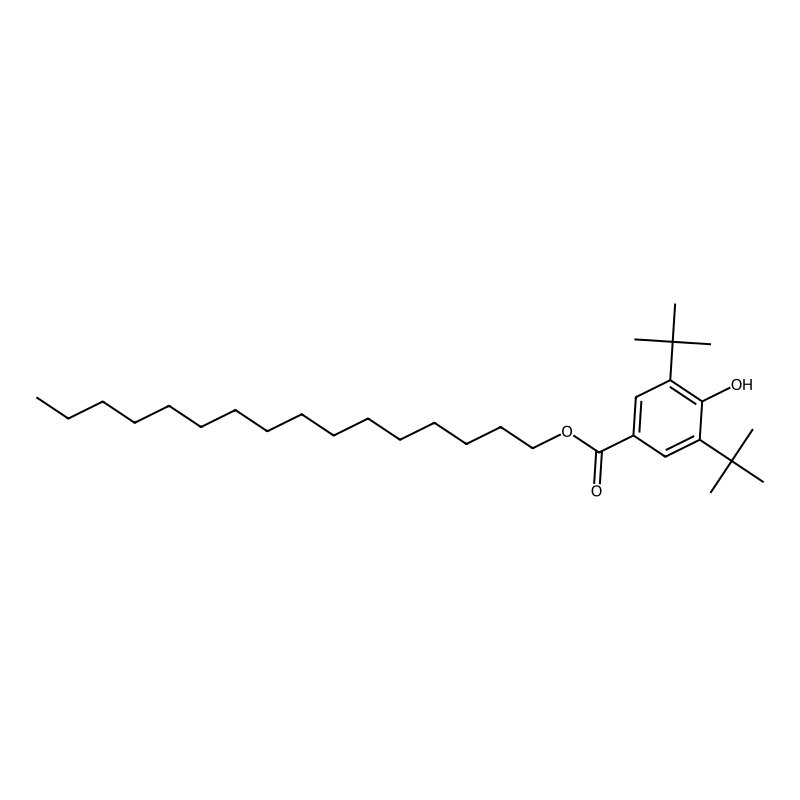

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Light Stabilization

Scientific Field: Material Science

Application Summary: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is used as a light stabilizer. It is particularly effective in preventing degradation of materials exposed to light.

Methods of Application: The compound is synthesized using 3,5-di-tert-butyl-4-hydroxybenzoic acid, n-hexadecyl alcohol, and phosphorus oxychloride.

Results/Outcomes: The method for synthesizing hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is simple, with a short reaction time, and can achieve a product yield of more than 94%.

Pharmaceutical Intermediate

Scientific Field: Pharmaceutical Chemistry

Application Summary: 3,5-Di-tert-butyl-4-hydroxybenzoic acid, which is a component of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, is used as a pharmaceutical intermediate.

Methods of Application: The specific methods of application in pharmaceutical synthesis would depend on the particular drug being synthesized.

Results/Outcomes: The outcomes would also depend on the specific pharmaceutical application.

Food Packaging Material

Scientific Field: Food Science

Application Summary: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is used in food contact materials, such as plastic food packaging.

Methods of Application: The compound is incorporated into the plastic during the manufacturing process to prevent degradation of the material.

Results/Outcomes: The use of this compound in food packaging materials can extend the shelf life of the product by preventing degradation of the packaging material.

Fungus Growth Inhibition

Scientific Field: Mycology

Application Summary: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate has been observed to inhibit the radial mycelial growth of certain types of fungus.

Methods of Application: The compound is applied to the growth medium of the fungus, where it inhibits the growth of the mycelium.

Results/Outcomes: The application of this compound can effectively inhibit the growth of certain types of fungus.

Plastic Stabilization

Scientific Field: Polymer Science

Application Summary: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is used in the stabilization of plastics, particularly in polyethylenes and polypropylene.

Results/Outcomes: The use of this compound in plastic materials can extend the life of the product by preventing degradation of the material.

Synthesis of Other Compounds

Scientific Field: Organic Chemistry

Application Summary: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate can be used in the synthesis of other compounds.

Methods of Application: The specific methods of application in synthesis would depend on the particular compound being synthesized.

Results/Outcomes: The outcomes would also depend on the specific synthesis application.

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is an organic compound classified as an ester. Its chemical formula is C₃₁H₅₄O₃, and it has a molecular weight of approximately 474.77 g/mol. This compound is characterized by the presence of a hexadecyl group (a long-chain alkyl group) attached to a 3,5-di-tert-butyl-4-hydroxybenzoate moiety, which contributes to its properties as an antioxidant and stabilizer in various applications . The compound is also known by its CAS number 67845-93-6 and has an EC number of 267-342-2 .

- Hydrolysis: In the presence of water and acid or base, the ester bond can be cleaved to yield hexadecyl alcohol and 3,5-di-tert-butyl-4-hydroxybenzoic acid.

- Transesterification: This reaction can occur when hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate reacts with another alcohol, resulting in the exchange of the alkoxy group.

- Oxidation: Under certain conditions, the tert-butyl groups may oxidize, leading to the formation of various oxidation products .

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate exhibits notable biological activity primarily as an antioxidant. Its structure allows it to scavenge free radicals effectively, which can help in preventing oxidative stress in biological systems. This property makes it valuable in formulations aimed at protecting skin and other tissues from oxidative damage. Additionally, studies indicate that it may have anti-inflammatory effects due to its ability to modulate inflammatory pathways .

The synthesis of hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate typically involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with hexadecyl alcohol. This can be achieved through:

- Direct Esterification: Combining the acid and alcohol in the presence of a catalyst (such as sulfuric acid) under reflux conditions.

- Using Acid Chlorides: Converting the acid to its corresponding acid chloride and then reacting it with hexadecyl alcohol.

These methods are favored for their efficiency in producing high yields of the desired ester .

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is utilized in several fields:

- Cosmetics: As an antioxidant and stabilizer in creams and lotions to enhance shelf life and protect skin.

- Plastics: Used as a stabilizer in polyolefins and other polymers to prevent degradation due to heat and light exposure.

- Food Industry: Occasionally employed as a food additive for its antioxidant properties .

Research on interaction studies involving hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate focuses on its compatibility with other compounds in formulations. It has been shown to interact favorably with various oils and fats without compromising their stability. Additionally, studies indicate that it does not exhibit significant toxicity when used within recommended concentrations, making it suitable for cosmetic applications .

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate shares similarities with several other compounds that possess antioxidant properties. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Butylated Hydroxy Toluene | Phenolic Antioxidant | Widely used in food preservation; lower molecular weight. |

| Octadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | Similar Ester | Longer alkyl chain than hexadecyl variant; different solubility characteristics. |

| Propyl Gallate | Gallate Ester | Natural antioxidant; used primarily in food products. |

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is unique due to its long-chain alkyl group which enhances its solubility in lipophilic environments compared to other antioxidants like Butylated Hydroxy Toluene or Propyl Gallate . This property makes it particularly effective in applications requiring stability against oxidative degradation over extended periods.

Purity

Physical Description

XLogP3

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 96 of 192 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 96 of 192 companies with hazard statement code(s):;

H411 (59.38%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H413 (39.58%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Plastics -> Light stabilisers

General Manufacturing Information

Plastics product manufacturing

Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, hexadecyl ester: ACTIVE